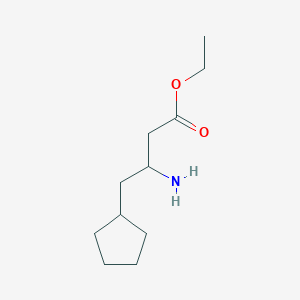

Ethyl 3-amino-4-cyclopentylbutanoate

描述

Ethyl 3-amino-4-cyclopentylbutanoate is an ethyl ester derivative of a substituted butanoic acid, featuring an amino group at the 3-position and a cyclopentyl substituent at the 4-position of the carbon backbone. The cyclopentyl group confers steric bulk and lipophilicity, which may influence binding affinity and metabolic stability in drug candidates.

属性

分子式 |

C11H21NO2 |

|---|---|

分子量 |

199.29 g/mol |

IUPAC 名称 |

ethyl 3-amino-4-cyclopentylbutanoate |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)7-9-5-3-4-6-9/h9-10H,2-8,12H2,1H3 |

InChI 键 |

LGYCEKNWEFGUFH-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC(CC1CCCC1)N |

产品来源 |

United States |

准备方法

合成路线和反应条件

3-氨基-4-环戊基丁酸乙酯的合成通常涉及在酸催化剂存在下,用乙醇酯化3-氨基-4-环戊基丁酸。该反应在回流条件下进行,以确保酸完全转化为酯。然后通过蒸馏或重结晶纯化产物。

工业生产方法

在工业环境中,3-氨基-4-环戊基丁酸乙酯的生产可能涉及连续流反应器,以提高效率和产量。使用诸如硫酸或对甲苯磺酸之类的催化剂来加速酯化过程是常见的。将反应混合物连续送入反应器,并使用蒸馏和色谱等技术分离和纯化产物。

化学反应分析

反应类型

3-氨基-4-环戊基丁酸乙酯可以进行各种化学反应,包括:

氧化: 氨基可以被氧化形成硝基或亚硝基衍生物。

还原: 酯基可以使用诸如氢化锂铝之类的还原剂还原为醇。

取代: 氨基可以参与亲核取代反应,形成酰胺或其他衍生物。

常用试剂和条件

氧化: 在酸性或碱性条件下可以使用诸如高锰酸钾或过氧化氢之类的试剂。

还原: 在诸如醚或四氢呋喃之类的无水溶剂中使用氢化锂铝或硼氢化钠。

取代: 在诸如吡啶或三乙胺之类的碱存在下使用酰氯或酸酐。

形成的主要产物

氧化: 硝基或亚硝基衍生物。

还原: 醇。

取代: 酰胺或其他取代衍生物。

科学研究应用

3-氨基-4-环戊基丁酸乙酯在科学研究中有多种应用:

化学: 用作有机合成的构建块,用于制备更复杂的分子。

生物学: 研究其在生物化学途径和与酶相互作用中的潜在作用。

医学: 探索其潜在的治疗特性,包括作为药物开发的前体。

工业: 用于合成具有特定特性的特种化学品和材料。

作用机制

3-氨基-4-环戊基丁酸乙酯的作用机制涉及其与特定分子靶标和途径的相互作用。氨基可以与生物分子形成氢键,影响其结构和功能。酯基可以发生水解,释放出活性酸形式,该形式可以与生物系统中的酶和受体相互作用。

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Substituent-Driven Properties

- Cyclopentyl vs. Fluorine: The cyclopentyl group in the target compound increases steric bulk compared to the smaller, electronegative fluorine atoms in Ethyl 3-amino-4,4-difluorobutanoate . This difference may reduce solubility in polar solvents but improve membrane permeability in biological systems.

- Aromatic vs.

- Heterocyclic Influence: The pyrazole-containing analog (Ethyl 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoate) offers hydrogen-bonding sites and rigid geometry, contrasting with the flexible cyclopentyl group.

生物活性

Ethyl 3-amino-4-cyclopentylbutanoate is an organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

Ethyl 3-amino-4-cyclopentylbutanoate is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a cyclopentyl moiety attached to a butanoic acid backbone. The synthesis typically involves the esterification of 3-amino-4-cyclopentylbutanoic acid with ethanol under reflux conditions, often using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction efficiency .

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Esterification of 3-amino-4-cyclopentylbutanoic acid with ethanol. |

| 2 | Reaction performed under reflux conditions. |

| 3 | Purification through distillation or recrystallization. |

The biological activity of Ethyl 3-amino-4-cyclopentylbutanoate is largely attributed to its interactions at the molecular level. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydrolysis of the ester group releases the active acid form, which may interact with enzymes and receptors in biological systems .

Biological Activity and Applications

Research has indicated that Ethyl 3-amino-4-cyclopentylbutanoate exhibits several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has been tested against various Gram-negative bacteria, showing varying degrees of inhibition .

- Enzyme Interactions : The compound's structure allows it to engage in biochemical pathways by acting as a substrate or inhibitor for specific enzymes, which could have implications in drug development .

Case Study: Antimicrobial Testing

A study assessed the antimicrobial efficacy of Ethyl 3-amino-4-cyclopentylbutanoate against several bacterial strains. The results indicated significant inhibition against strains such as Escherichia coli and Salmonella typhi, demonstrating its potential as a therapeutic agent.

| Bacterial Strain | Inhibition Zone (cm) |

|---|---|

| Proteus vulgaris | 0.3 (+/- 0.1) |

| Salmonella typhi | 0.6 (+/- 0.05) |

| Escherichia coli K12 | 0.4 (+/- 0.1) |

| Enterobacter aerogenes | 1.0 (+/- 0.0) |

Comparative Analysis with Similar Compounds

Ethyl 3-amino-4-cyclopentylbutanoate can be compared with several structurally similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 3-amino-4-cyclohexylbutanoate | Cyclohexyl group instead of cyclopentyl | Different steric and electronic properties |

| Ethyl 3-amino-4-cyclopropylbutanoate | Cyclopropyl group introduces ring strain | Affects reactivity compared to cyclopentyl |

| Ethyl 3-amino-4-phenylbutanoate | Phenyl group allows π-π interactions | Influences biological activity differently |

The distinct cyclopentyl group in Ethyl 3-amino-4-cyclopentylbutanoate imparts unique steric and electronic characteristics that differentiate it from these similar compounds, making it particularly valuable for various applications in research and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。